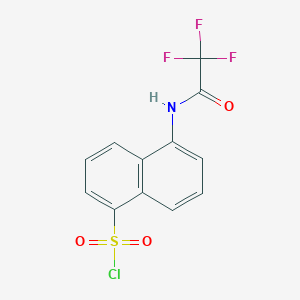

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant electronic effects, making it valuable in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety (–SO₂Cl) is highly reactive toward nucleophiles, enabling the formation of sulfonamides, sulfonate esters, and other derivatives.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the electrophilic sulfur atom, displacing chloride.

-

Proton transfer facilitated by a base to stabilize the product.

Hydrolysis of the Trifluoroacetylamino Group

The trifluoroacetylamino (–NH–CO–CF₃) group undergoes hydrolysis under acidic or basic conditions:

Key Factor : The electron-withdrawing trifluoromethyl group (–CF₃) accelerates hydrolysis by polarizing the amide bond .

Electrophilic Aromatic Substitution (EAS)

| Reagent | Product | Selectivity |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro-substituted derivative | Meta to –NH–CO–CF₃ |

| Br₂/FeBr₃ | Bromo-substituted derivative | Meta to –NH–CO–CF₃ |

Stability and Reaction Optimization

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

-

Temperature : Elevated temperatures (50–80°C) improve yields in hydrolysis but risk decomposition of the sulfonyl chloride group .

-

pH Control : Neutral to slightly basic conditions (pH 7–9) prevent premature hydrolysis during nucleophilic substitutions.

Comparative Reactivity Data

科学的研究の応用

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in labeling and modifying biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.

類似化合物との比較

Similar Compounds

2,2,2-Trifluoroacetophenone: Another fluorinated compound with similar electronic effects.

Trifluoroacetic anhydride: Used in similar applications due to its reactive trifluoromethyl group.

Trifluoroacetyl chloride: Shares the trifluoromethyl group and is used in various synthetic applications.

Uniqueness

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride is unique due to its combination of a naphthalene ring, a sulfonyl chloride group, and a trifluoroacetamide moiety. This combination imparts distinct electronic and steric properties, making it particularly useful in specific chemical and biological applications.

生物活性

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride is a fluorinated organic compound that has garnered attention for its unique chemical properties and biological activities. This article explores its biological activity, including its mechanism of action, applications in research, and relevant case studies.

The compound has the molecular formula C12H7ClF3NO3S and features a sulfonyl chloride group that is highly reactive towards nucleophiles. The trifluoroacetyl moiety enhances the compound's stability and reactivity, making it useful in various biological applications, particularly in enzyme inhibition and protein labeling .

Mechanism of Action:

- The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

- This reactivity is exploited in studies involving enzyme interactions and protein modifications, allowing researchers to investigate biological pathways and mechanisms.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes. For example, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Inhibition studies have demonstrated that the compound effectively interacts with the active sites of these enzymes, leading to decreased enzymatic activity .

Applications in Proteomics

The compound is utilized in proteomics research due to its ability to label proteins selectively. This labeling facilitates the study of protein interactions and functions within biological systems. Its specificity makes it a valuable tool for identifying target proteins in complex mixtures .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of Carbonic Anhydrase:

- Protein Labeling:

-

Antitumor Activity:

- Although not primarily an antitumor agent, some derivatives of this compound have shown potential in inhibiting tumor cell proliferation. For instance, related sulfonamide compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting a possible avenue for further research into its antitumor properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor; protein labeling |

| Trifluoroacetyl chloride | Structure | Used in organic synthesis; less specific for biological applications |

| 2,2,2-Trifluoroacetophenone | Structure | Similar electronic effects but limited biological applications |

特性

IUPAC Name |

5-[(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO3S/c13-21(19,20)10-6-2-3-7-8(10)4-1-5-9(7)17-11(18)12(14,15)16/h1-6H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPWLIPIIPDYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。